2,4-Dibromo-N-methylbutanamide
Description
2,4-Dibromo-N-methylbutanamide is a brominated amide derivative characterized by two bromine atoms at the 2- and 4-positions of the butanamide backbone and an N-methyl substituent. Its physicochemical properties, such as high molecular weight (due to bromine) and reduced solubility in polar solvents, can be inferred from analogs .
Properties
Molecular Formula |
C5H9Br2NO |
|---|---|
Molecular Weight |
258.94 g/mol |
IUPAC Name |
2,4-dibromo-N-methylbutanamide |
InChI |
InChI=1S/C5H9Br2NO/c1-8-5(9)4(7)2-3-6/h4H,2-3H2,1H3,(H,8,9) |
InChI Key |
HPCYZQZHUNXJPG-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C(CCBr)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Substituent Effects: Bromine atoms in this compound increase molecular weight and electronegativity compared to methoxy or methyl groups in analogs like 4c.
Yields for brominated compounds are often lower than non-halogenated analogs due to competing elimination or oxidation side reactions.
Spectroscopic Differentiation :
- IR Spectroscopy : C-Br stretches (500–600 cm⁻¹) distinguish brominated amides from methoxy-containing compounds (C-O at ~1250 cm⁻¹) .
- NMR : Bromine induces significant deshielding in ¹H NMR (e.g., δ 4.0–4.5 ppm for Br-adjacent protons) compared to methoxy groups (δ 3.7–3.9 ppm) .
In contrast, 4-(N,N-Dimethylamino)butanoic acid is used in biocompatible systems , while complex amides in target enzyme inhibition .
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